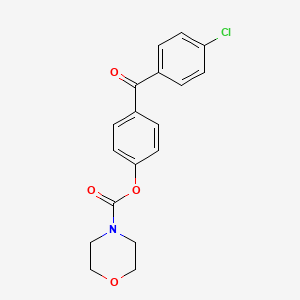

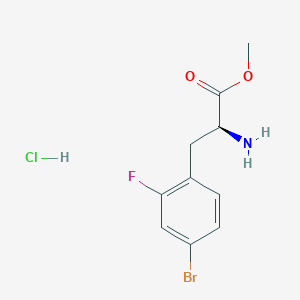

![molecular formula C21H22N2O5 B2443380 N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-((2-羟基-1,2,3,4-四氢萘-2-基)甲基)草酰胺 CAS No. 1421509-78-5](/img/structure/B2443380.png)

N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-((2-羟基-1,2,3,4-四氢萘-2-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive compounds . The compound also contains a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl group, which is a tetrahydro derivative of naphthalene, a polycyclic aromatic hydrocarbon. The compound is an oxalamide, which is a type of amide that contains an oxalic acid moiety.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-ylmethyl and 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl groups, as well as the oxalamide group. These groups would likely confer specific physical and chemical properties to the compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxalamide group could potentially undergo hydrolysis under acidic or basic conditions to yield oxalic acid and the corresponding amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl groups could confer aromaticity and potential hydrophobicity. The oxalamide group could contribute to the compound’s solubility and reactivity .

科学研究应用

酶促反应和机制

一项研究深入探讨了涉及萘双加氧酶的酶促反应机制,该酶引发萘的分解代谢。此过程通过氧化作用形成顺式二氢二醇,提供了对芳香烃生化转化的见解,这可能与理解相似化合物在酶促条件下的反应性有关 (Resnick, Lee, & Gibson, 1996)。

合成和化学转化

另一个研究方面集中于类似化合物的合成和化学转化。例如,通过拆分反转回收方法对新型激动剂的关键手性中间体的实用合成突出了复杂分子合成中的创新方法。此过程包括通过反转 C2 羟基回收不想要的对映异构体,这可能与具有类似结构特征的化合物的合成有关 (Ohigashi et al., 2013)。

药理性质

对结构相关化合物(例如苯并呋喃、茚满和四氢萘类似物 3,4-(亚甲二氧基)苯丙胺 (MDA))的药理性质的研究探讨了环氧原子在与血清素和儿茶酚胺摄取载体相互作用中的作用。这些研究有助于理解具有相似化学结构的化合物的药理活性和潜在治疗应用 (Monte, Marona-Lewicka, Cozzi, & Nichols, 1993)。

未来方向

Future research on this compound could involve detailed synthesis and characterization studies, as well as investigations into its potential biological activities. Given the known activities of compounds containing similar structural moieties, it could be of interest in fields such as medicinal chemistry .

作用机制

Target of Action

Similar compounds have been reported to target various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis . This suggests that this compound may have similar effects, potentially leading to the death of targeted cells.

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-19(22-11-14-5-6-17-18(9-14)28-13-27-17)20(25)23-12-21(26)8-7-15-3-1-2-4-16(15)10-21/h1-6,9,26H,7-8,10-13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOFWMQWEKWMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2443299.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2443301.png)

![N-benzyl-2-(2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2443311.png)

![3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2443312.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2443313.png)

![6-Chloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2443315.png)

![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)